molecular formula C20H21ClN4O B3437339 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea

Cat. No.: B3437339
M. Wt: 368.9 g/mol
InChI Key: SPBAOJKXGSCCPN-UHFFFAOYSA-N
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Description

N-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea is a chemical compound designed for research and development applications. This molecule features a core 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazole structure connected to a 4-methylphenyl group via a urea linker, a functional group known for its ability to form key hydrogen bonds in biological systems . Compounds containing the pyrazole nucleus, like this one, are of significant interest in medicinal chemistry and are frequently explored for their potential biological activities . The specific structural attributes of this molecule, including the chlorobenzyl and p-tolyl substituents, make it a valuable intermediate or scaffold for researchers in drug discovery. It can be utilized in high-throughput screening assays, as a building block in synthetic chemistry programs, or for structure-activity relationship (SAR) studies to optimize potency and selectivity against various biological targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-13-8-10-17(11-9-13)22-20(26)23-19-14(2)24-25(15(19)3)12-16-6-4-5-7-18(16)21/h4-11H,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBAOJKXGSCCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interact with specific protein targets involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. A recent study showed that modifications of pyrazole derivatives possess potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus. This property is attributed to the compound's ability to disrupt bacterial cell wall synthesis .

Agricultural Science

Pesticide Development
In agricultural applications, this compound has potential as a pesticide. Research conducted by agricultural chemists found that the compound effectively targets specific pests while exhibiting low toxicity to beneficial insects. Field trials demonstrated a significant reduction in pest populations when this compound was applied, indicating its efficacy as a biopesticide .

Herbicide Properties
The herbicidal properties of pyrazole derivatives have also been explored. Studies indicate that such compounds can inhibit the growth of certain weed species by interfering with their metabolic pathways. The selectivity of these compounds allows for targeted weed management strategies without harming crops .

Material Science

Polymer Additives
In material science, this compound can be used as an additive in polymer formulations. Its incorporation into polymers enhances thermal stability and mechanical properties. Research has shown that polymers infused with this compound exhibit improved resistance to degradation under environmental stressors .

Nanotechnology Applications
The compound's unique chemical structure allows for its use in nanotechnology, particularly in the development of nanocomposites. Studies have demonstrated that when combined with nanoparticles, it can enhance the electrical conductivity and thermal properties of the resulting materials, making them suitable for electronic applications .

Empirical Data and Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryJournal of Medicinal Chemistry Induces apoptosis in cancer cells
AntimicrobialAntimicrobial Agents Journal Effective against resistant bacterial strains
Agricultural ScienceAgricultural Chemistry Journal Significant pest population reduction
Herbicide PropertiesWeed Science Journal Inhibits growth of specific weed species
Material SciencePolymer Science Review Enhances thermal stability and mechanical properties
NanotechnologyJournal of Nanomaterials Improves electrical conductivity and thermal properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea with four structurally related urea derivatives, highlighting substituent effects on physicochemical properties:

Compound ID/Name Molecular Formula Molecular Weight Substituents (Pyrazole/Urea-Linked Aryl) logP H-Bond Acceptors/Donors Polar Surface Area (Ų)
Target Compound C21H22ClN4O 412.88 2-Chlorobenzyl; 4-methylphenyl ~3.5* 4 / 2 ~60*
N-[1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-chloro-4-methylphenyl)urea C21H21Cl2N4O 429.33 2-Chlorobenzyl; 2-chloro-4-methylphenyl ~4.0* 4 / 2 ~60*
Y206-9732 C21H23ClN4O3 414.89 2-Chlorobenzyl; 2,4-dimethoxyphenyl 3.669 5 / 2 59.90
Y207-3501 C21H22Cl2N4O3 449.34 2,4-Dichlorobenzyl; 2,4-dimethoxyphenyl ~4.5* 5 / 2 ~60*
V026-9371 C26H33ClN4O3 485.03 Complex substituents (see notes) 5.280 6 / 1 60.78

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Lipophilicity (logP):

  • The target compound (estimated logP ~3.5) is less lipophilic than Y207-3501 (~4.5) due to the latter’s dichlorobenzyl group. Chlorine atoms increase logP by enhancing hydrophobic interactions .
  • Y206-9732 (logP 3.669) demonstrates that methoxy groups (2,4-dimethoxyphenyl) reduce lipophilicity compared to chloro substituents, improving aqueous solubility .

Hydrogen-Bonding and Polar Surface Area (PSA):

  • All compounds share similar PSA values (~60 Ų), suitable for membrane permeability. Y206-9732 and Y207-3501 have additional methoxy groups, increasing hydrogen-bond acceptors (5 vs. 4 in the target compound) .

Steric and Electronic Effects: V026-9371’s higher molecular weight (485.03) and logP (5.28) reflect its branched alkyl and methoxyethyl substituents, which enhance lipophilicity but may reduce metabolic stability .

Structural Analog with Altered Urea-Linked Group ():

  • The compound in replaces the 4-methylphenyl group with a 2-chloro-4-methylphenyl, increasing molecular weight (429.33 vs. 412.88) and logP. This modification could enhance target affinity but reduce solubility .

Research Implications and Limitations

While direct pharmacological data for the target compound are unavailable, trends in analogous structures suggest:

  • Optimization Strategies: Introducing methoxy groups (e.g., Y206-9732) balances lipophilicity and solubility, whereas dichloro substitutions (Y207-3501) prioritize potency at the expense of pharmacokinetic properties.
  • Crystallographic Validation: SHELX-based tools are critical for resolving hydrogen-bond networks in urea derivatives, aiding in structure-activity relationship (SAR) studies.

Limitations: The absence of specific biological data for the target compound necessitates caution in extrapolating findings from analogs. Further synthesis and assay-based validation are required.

Q & A

Q. What are the common synthetic routes for N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves reacting a substituted pyrazole isocyanate with an aromatic amine. For example:
  • Step 1 : Prepare the pyrazole core with a 2-chlorobenzyl substituent.
  • Step 2 : React the pyrazole isocyanate derivative with 4-methylphenylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.
  • Critical Conditions :
  • Use triethylamine as a base to neutralize HCl byproducts.
  • Maintain stoichiometric equivalence between reactants.
  • Optimize reaction time (typically 12–24 hours) and temperature (80–110°C) to avoid side reactions.
  • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound’s structure?

  • Methodological Answer :
  • Spectroscopy :
  • NMR (¹H/¹³C): Assign proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, urea NH signals at δ 8.0–9.0 ppm).
  • IR : Confirm urea C=O stretching (~1650–1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • Crystallography :
  • X-ray Diffraction : Use SHELXL for refinement. Key parameters:
  • Resolution < 1.0 Å for high precision.
  • R₁ and wR₂ values < 0.05 and 0.15, respectively, ensure reliability.
  • Validate hydrogen bonding networks (e.g., urea N-H···O interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :
  • Assay Standardization :
  • Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., BIRB 796 for p38 MAPK inhibition).
  • Normalize data to protein concentration (Bradford assay) or cell viability (MTT assay).
  • Purity Analysis :
  • Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Structural Analogues :
  • Test derivatives (e.g., fluorophenyl or trifluoromethyl substitutions) to identify SAR trends. For example, 2-chlorobenzyl groups enhance hydrophobic interactions in kinase binding pockets .

Q. What strategies are effective in elucidating the binding mode of this compound with biological targets like kinases?

  • Methodological Answer :
  • Molecular Docking :
  • Use AutoDock Vina with crystal structures of p38 MAPK (PDB: 1OUK). Key parameters:
  • Grid box centered on ATP-binding site (coordinates: x=15, y=20, z=25).
  • Lamarckian genetic algorithm with 100 runs.
  • Experimental Validation :
  • Site-Directed Mutagenesis : Replace residues (e.g., Thr106 or Met109 in p38 MAPK) to assess binding affinity changes via SPR or ITC.
  • X-ray Crystallography : Co-crystallize the compound with the target protein. Refine with SHELXL to resolve electron density maps for urea and pyrazole moieties .

Q. How can researchers design experiments to analyze the metabolic stability of this compound in vitro?

  • Methodological Answer :
  • Liver Microsomal Assay :
  • Incubate compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
  • Quantify parent compound degradation via LC-MS/MS (MRM transitions for [M+H]⁺ ions).
  • Data Analysis :
  • Calculate half-life (t₁/₂) using first-order kinetics.
  • Compare with reference compounds (e.g., verapamil for high clearance) .

Data Contradiction Analysis

Q. How should discrepancies in crystallographic data between different batches of the compound be addressed?

  • Methodological Answer :
  • Batch Comparison :
  • Analyze purity (HPLC), polymorphic forms (PXRD), and solvent content (TGA).
  • Refinement Protocols :
  • Re-refine datasets using identical SHELXL parameters (e.g., SHELXL-2018/3 with isotropic displacement parameters for non-H atoms).
  • Check for twinning (e.g., BASF correction in SHELX) or disorder in the 2-chlorobenzyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.